1-Pivaloyl-5-methoxyindole
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Overview
Description
1-Pivaloyl-5-methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Pivaloyl-5-methoxyindole typically involves the reaction of 5-methoxyindole with pivaloyl chloride in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures, followed by purification through column chromatography .
General Procedure:
- Dissolve 5-methoxyindole in anhydrous dichloromethane.
- Add triethylamine and DMAP to the solution.
- Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for 16 hours.
- Purify the crude product using column chromatography to obtain this compound .
Chemical Reactions Analysis
1-Pivaloyl-5-methoxyindole undergoes various chemical reactions, including:
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and sulfonyl chlorides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds
Major Products:
- Substituted indoles
- Oxidized derivatives (aldehydes, acids)
- Coupled biaryl products
Scientific Research Applications
1-Pivaloyl-5-methoxyindole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Pivaloyl-5-methoxyindole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-Pivaloyl-5-methoxyindole can be compared with other indole derivatives such as:
5-Methoxyindole: Lacks the pivaloyl group, making it less lipophilic and potentially less bioactive.
1-Acetyl-5-methoxyindole: Similar structure but with an acetyl group instead of a pivaloyl group, which may affect its reactivity and biological activity.
1-Benzoyl-5-methoxyindole: Contains a benzoyl group, which can influence its chemical properties and interactions with biological targets
Uniqueness: The presence of the pivaloyl group in this compound enhances its stability and lipophilicity, potentially increasing its bioavailability and effectiveness in various applications.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(5-methoxyindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3 |
InChI Key |
UOZSZNMYJWQUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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